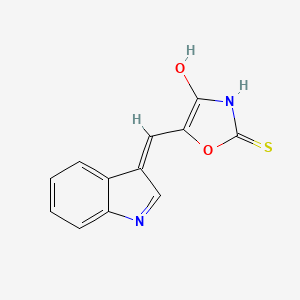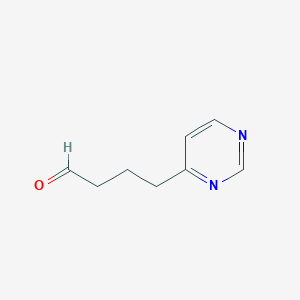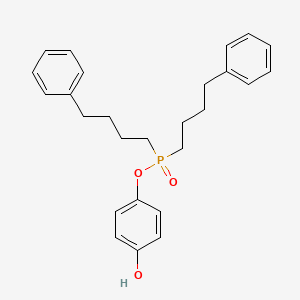
4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate is an organophosphorus compound with the molecular formula C26H31O3P. It is a phosphinate ester, which means it contains a phosphorus atom bonded to two oxygen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate typically involves the reaction of 4-hydroxyphenylphosphinic acid with 4-phenylbutyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate ester to phosphine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phosphinates .
Scientific Research Applications
4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate has several scientific research applications:
Chemistry: It is used as a ligand in catalysis and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of 4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites. The compound’s phosphinate group mimics the transition state of enzyme-catalyzed reactions, leading to enzyme inhibition. This mechanism is similar to that of other phosphinate-based inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyphenylphosphinic acid
- 4-Phenylbutylphosphinic acid
- Bis(4-phenylbutyl)phosphinic acid
Uniqueness
4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate is unique due to its specific structure, which combines the properties of both 4-hydroxyphenyl and 4-phenylbutyl groups.
Properties
Molecular Formula |
C26H31O3P |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-[bis(4-phenylbutyl)phosphoryloxy]phenol |
InChI |
InChI=1S/C26H31O3P/c27-25-17-19-26(20-18-25)29-30(28,21-9-7-15-23-11-3-1-4-12-23)22-10-8-16-24-13-5-2-6-14-24/h1-6,11-14,17-20,27H,7-10,15-16,21-22H2 |
InChI Key |
CMEYYQQGZGZGNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCP(=O)(CCCCC2=CC=CC=C2)OC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12915229.png)

![1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12915255.png)

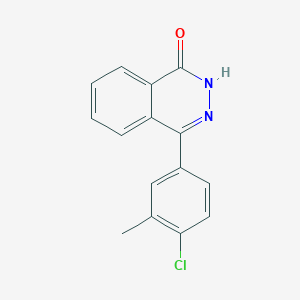
![(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol](/img/structure/B12915271.png)
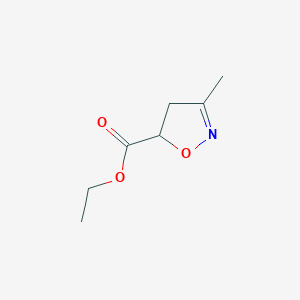
![2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12915277.png)

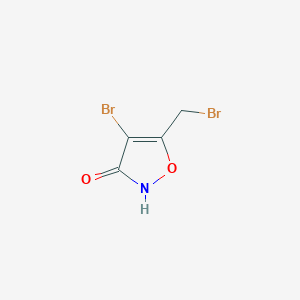
![7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12915290.png)

